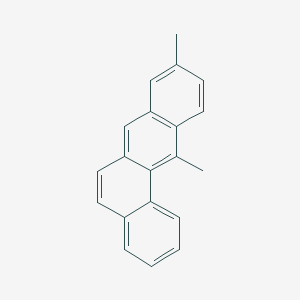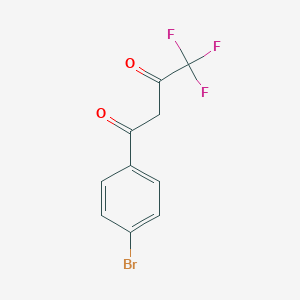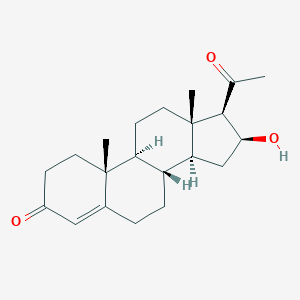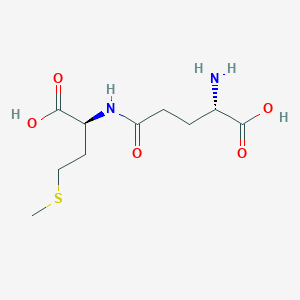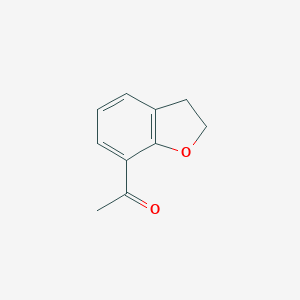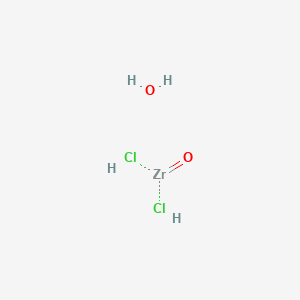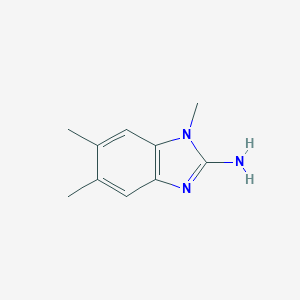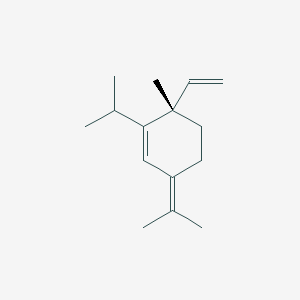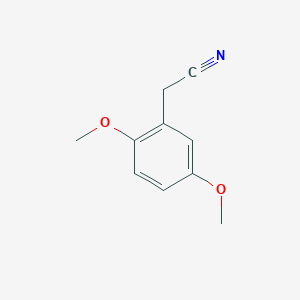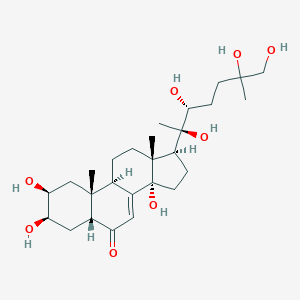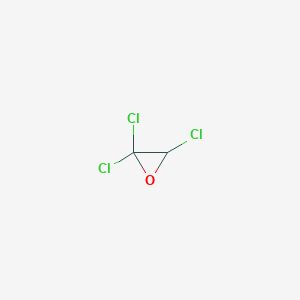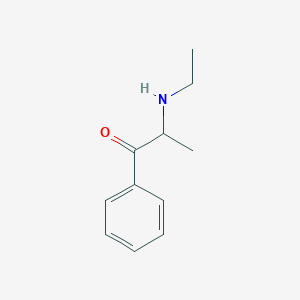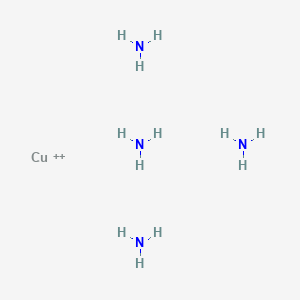
Tetraamminecopper ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraamminecopper ion sulfate, also known as tetraammineaquacopper(II) sulfate, is an inorganic complex compound with the formula [Cu(NH3)4(H2O)]SO4. This dark blue to purple solid is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ (tetraammineaquacopper(II) cation). It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraamminecopper ion sulfate can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(II) sulfate pentahydrate, followed by precipitation of the product with ethanol or isopropanol . The reaction can be represented as: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the preparation involves dissolving copper(II) sulfate pentahydrate in water, followed by the addition of concentrated ammonia solution. The mixture is then cooled, and ethanol is added to precipitate the tetraamminecopper(II) sulfate .
Types of Reactions:
Hydrolysis: this compound sulfate tends to hydrolyze and release ammonia upon standing in air.
Substitution: The ammonia molecules in the complex can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Occurs naturally when the compound is exposed to air.
Substitution: Requires the presence of other ligands that can replace the ammonia molecules in the complex.
Major Products:
Hydrolysis: Produces ammonia and a hydrated copper sulfate complex.
Substitution: Produces new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetraamminecopper ion sulfate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a test for the presence of copper(II) ions.
Biology: Studied for its potential effects on biological systems, particularly in the context of copper metabolism.
Medicine: Investigated for its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of cellulose fibers for rayon.
Wirkmechanismus
The mechanism by which tetraamminecopper(II) sulfate exerts its effects involves the interaction of the copper(II) ion with various molecular targets. The copper(II) ion can participate in redox reactions, acting as an electron acceptor or donor. This can lead to the formation of reactive oxygen species, which can have various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tetraamminecopper ion iodide monohydrate: Similar structure but with iodide as the anion.
Schweizer’s reagent: Used in the production of rayon, closely related in terms of chemical composition.
Uniqueness: this compound sulfate is unique due to its specific coordination geometry and its use in the production of cellulose fibers. Its ability to form stable complexes with ammonia makes it a valuable reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
16828-95-8 |
|---|---|
Molekularformel |
CuH12N4+2 |
Molekulargewicht |
131.67 g/mol |
IUPAC-Name |
copper;azane |
InChI |
InChI=1S/Cu.4H3N/h;4*1H3/q+2;;;; |
InChI-Schlüssel |
QKSIFUGZHOUETI-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Cu+2] |
Kanonische SMILES |
N.N.N.N.[Cu+2] |
Key on ui other cas no. |
16828-95-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


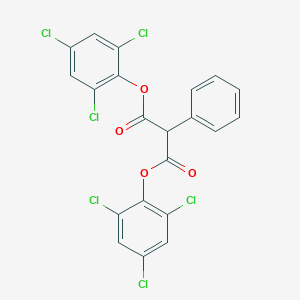
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
